1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
CAS No.:
Cat. No.: VC13544699
Molecular Formula: C13H16Cl2O3
Molecular Weight: 291.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16Cl2O3 |
|---|---|
| Molecular Weight | 291.17 g/mol |
| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C13H16Cl2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,11-12,16H,2,5-8H2 |
| Standard InChI Key | LWKUDSVWWLLABC-UHFFFAOYSA-N |
| SMILES | C1COC(OC1)CCC(C2=C(C(=CC=C2)Cl)Cl)O |
| Canonical SMILES | C1COC(OC1)CCC(C2=C(C(=CC=C2)Cl)Cl)O |
Introduction
1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chemical compound that belongs to the class of organic compounds known as propanols. It is characterized by the presence of a 1,3-dioxanyl group attached to a propanol backbone, which also includes a 2,3-dichlorophenyl moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis.
Biological and Chemical Applications
While specific biological or chemical applications of 1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol are not well-documented, compounds with similar structures have been explored for their potential biological activities, including anticancer properties. The presence of a 1,3-dioxanyl group and a dichlorophenyl moiety could contribute to interesting pharmacological profiles, but detailed studies on this specific compound are lacking.
Note:
Due to the limited availability of specific information on 1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, this article draws from related compounds and general principles of organic chemistry. Further research is needed to provide a comprehensive understanding of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume